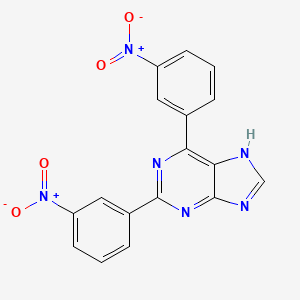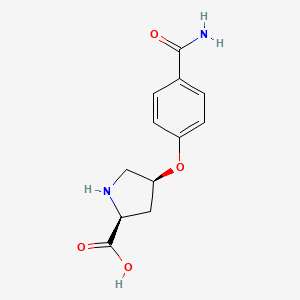
(4S)-4-(4-Carbamoylphenoxy)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-(4-Carbamoylphénoxy)-L-proline est un composé synthétique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un groupement proline lié à un groupe phénoxy avec un substituant carbamoyle. La stéréochimie du composé est spécifiée par la configuration (4S), indiquant l'arrangement spatial des atomes autour du centre chiral.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4S)-4-(4-Carbamoylphénoxy)-L-proline implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire phénoxy : La synthèse commence par la préparation de l'intermédiaire phénoxy. Cela peut être réalisé en faisant réagir un dérivé de phénol approprié avec un chlorure de carbamoyle en conditions basiques pour former le composé carbamoylphénoxy.
Couplage avec la L-proline : L'intermédiaire carbamoylphénoxy est ensuite couplé avec la L-proline à l'aide d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP).
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir (4S)-4-(4-Carbamoylphénoxy)-L-proline à haute pureté.
Méthodes de production industrielle
La production industrielle de (4S)-4-(4-Carbamoylphénoxy)-L-proline peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de méthodes de purification évolutives.
Analyse Des Réactions Chimiques
Types de réactions
(4S)-4-(4-Carbamoylphénoxy)-L-proline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LAH) ou le borohydrure de sodium (NaBH4) pour convertir le groupe carbamoyle en amine.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées pour remplacer le groupe phénoxy par d'autres substituants en utilisant des réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)
Réduction : Hydrure de lithium et d'aluminium (LAH), borohydrure de sodium (NaBH4)
Substitution : Halogénoalcanes, chlorures d'acyle
Principaux produits formés
Oxydation : Introduction de groupes hydroxyle ou carbonyle
Réduction : Formation de dérivés d'amine
Substitution : Formation de dérivés phénoxy substitués
Applications de la recherche scientifique
(4S)-4-(4-Carbamoylphénoxy)-L-proline a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de (4S)-4-(4-Carbamoylphénoxy)-L-proline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes en imitant le substrat naturel, bloquant ainsi le site actif de l'enzyme et empêchant son fonctionnement normal.
Applications De Recherche Scientifique
(4S)-4-(4-Carbamoylphenoxy)-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4S)-4-(4-Carbamoylphenoxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparaison Avec Des Composés Similaires
Composés similaires
(4R)-4-(4-Carbamoylphénoxy)-L-proline : L'énantiomère de (4S)-4-(4-Carbamoylphénoxy)-L-proline avec un arrangement spatial différent des atomes.
4-(4-Carbamoylphénoxy)-L-proline : Un composé dépourvu de spécification stéréochimique, ce qui peut entraîner un mélange d'énantiomères.
4-(4-Carbamoylphénoxy)-D-proline : L'énantiomère D du composé, qui peut présenter des activités biologiques différentes.
Unicité
(4S)-4-(4-Carbamoylphénoxy)-L-proline est unique en raison de sa stéréochimie spécifique, qui peut influencer de manière significative son activité biologique et ses interactions avec les cibles moléculaires. La présence du groupe carbamoyle confère également des propriétés chimiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
876752-29-3 |
|---|---|
Formule moléculaire |
C12H14N2O4 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
(2S,4S)-4-(4-carbamoylphenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c13-11(15)7-1-3-8(4-2-7)18-9-5-10(12(16)17)14-6-9/h1-4,9-10,14H,5-6H2,(H2,13,15)(H,16,17)/t9-,10-/m0/s1 |
Clé InChI |
MNSHCOQYXKVRQM-UWVGGRQHSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
SMILES canonique |
C1C(CNC1C(=O)O)OC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


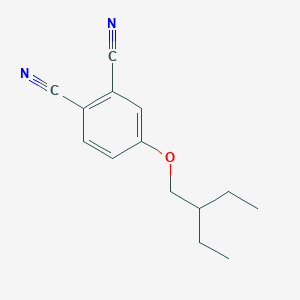
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
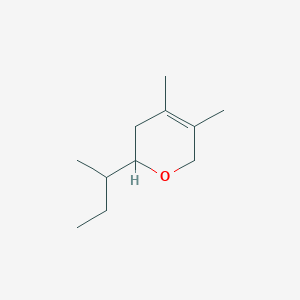
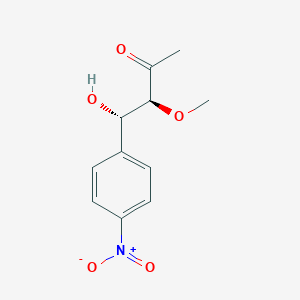
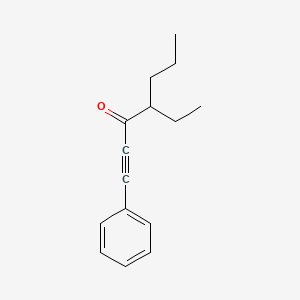
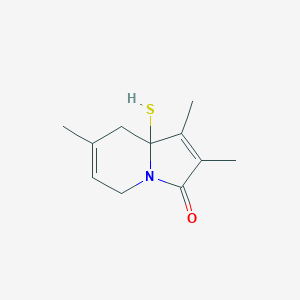
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
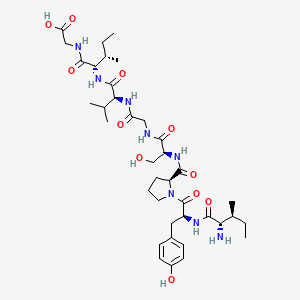



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
